molecular formula C24H20ClNO4 B272108 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

货号 B272108
分子量: 421.9 g/mol
InChI 键: WXQIBAFKVXDFFJ-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment.

作用机制

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a selective inhibitor of polo-like kinase 4 (PLK4), a protein kinase that plays a crucial role in centriole duplication and cell division. By inhibiting PLK4, this compound disrupts the normal cell cycle and induces mitotic catastrophe, leading to cell death. This mechanism of action makes this compound a potential therapeutic agent for cancer treatment, as cancer cells often have abnormal cell cycles and rely heavily on PLK4 for their survival.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal off-target effects in preclinical studies. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In addition, this compound has been found to be stable in various biological matrices, making it suitable for further development as a therapeutic agent.

实验室实验的优点和局限性

One of the main advantages of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PLK4, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, more research is needed to determine the optimal dosing and administration schedule for this compound.

未来方向

There are several potential future directions for 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one research and development. One direction is to further investigate its efficacy in combination with other chemotherapy drugs, as well as its potential as a monotherapy for various types of cancer. Another direction is to explore the use of this compound as a radiosensitizer, as it has been found to enhance the effects of radiation therapy in preclinical studies. Finally, more research is needed to optimize the pharmacokinetic properties of this compound and develop a suitable formulation for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its selectivity for PLK4 and low toxicity profile make it an attractive candidate for further research and development. However, more studies are needed to determine its optimal dosing and administration schedule, as well as its potential as a radiosensitizer and monotherapy for cancer.

合成方法

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one was synthesized by a team of researchers at the University of Toronto using a combination of organic synthesis and medicinal chemistry techniques. The synthesis involved the use of various reagents and solvents, including but not limited to, 2-methylbenzaldehyde, furan-2-carbaldehyde, and chloroacetyl chloride. The final product was obtained in high yield and purity, making it suitable for further research and development.

科学研究应用

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer. This compound has also shown efficacy in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine, in reducing tumor growth.

属性

分子式

C24H20ClNO4

分子量

421.9 g/mol

IUPAC 名称

5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-16-5-2-3-6-17(16)15-26-22-11-8-18(25)13-21(22)24(29,23(26)28)14-19(27)9-10-20-7-4-12-30-20/h2-13,29H,14-15H2,1H3/b10-9+

InChI 键

WXQIBAFKVXDFFJ-MDZDMXLPSA-N

手性 SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

规范 SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。